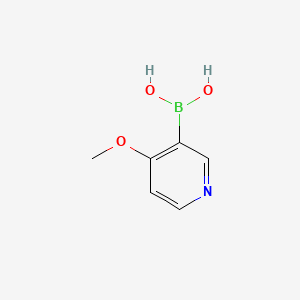
Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate
Descripción general
Descripción
Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a compound that belongs to the class of isoxazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in various fields, including pharmaceuticals and materials science. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related compounds, which can be used to infer the characteristics of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate.
Synthesis Analysis
The synthesis of isoxazole derivatives often involves 1,3-dipolar cycloaddition reactions, as seen in the synthesis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole . Similarly, the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was achieved using a click chemistry approach, which is a variant of the 1,3-dipolar cycloaddition . These methods could potentially be adapted for the synthesis of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction . For instance, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, which can be used to synthesize other compounds. For example, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate was studied to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate . This indicates that Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate could also be a precursor for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be predicted using quantum chemical calculations and experimental methods. The Density Functional Theory (DFT) method is commonly used to calculate molecular geometric parameters, vibrational frequencies, and electronic properties . For instance, the antimicrobial activity of methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate was determined experimentally . These studies provide a framework for understanding the properties of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Chlorophenols, including 2-chlorophenol and 3-chlorophenol, have been extensively studied for their environmental impact, particularly in aquatic environments. These compounds exhibit moderate to considerable toxicity to both mammalian and aquatic life, depending on exposure levels and environmental conditions. Their degradation is highly dependent on the presence of adapted microflora capable of biodegrading these compounds, with bioaccumulation expected to be low. Notably, chlorophenols possess strong organoleptic effects, affecting water quality and aquatic ecosystems (Krijgsheld & Gen, 1986).
Application in Synthesis and Drug Development
Isoxazole derivatives, akin to the structure of interest, have been recognized for their medicinal and biological relevance. For instance, the synthesis of 5,5′-Methylene-bis(benzotriazole), an intermediate in preparing several metal passivators and light-sensitive materials, demonstrates the utility of similar compounds in developing environmentally benign synthesis methods that are efficient and practical (Gu et al., 2009).
Toxicological Studies
Studies on chlorophenols (CPs) have provided valuable insights into their toxic effects on fish, highlighting mechanisms such as oxidative stress, immune system alteration, endocrine disruption, and potential carcinogenicity. These findings underscore the environmental and health risks associated with chlorophenol contamination and the importance of monitoring and controlling their presence in the environment (Ge et al., 2017).
Environmental Chemistry and Fate
The research on DDT isomers and their environmental transformation into more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers, highlights the complex pathways through which chlorinated organic compounds, including chlorophenols, undergo in the environment. These transformations significantly impact environmental health and necessitate careful consideration in the study of related compounds (Ricking & Schwarzbauer, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(14-17-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKXWSPETWYDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376973 | |
| Record name | Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate | |
CAS RN |
4357-94-2 | |
| Record name | Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)
![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)




![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)
![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)
